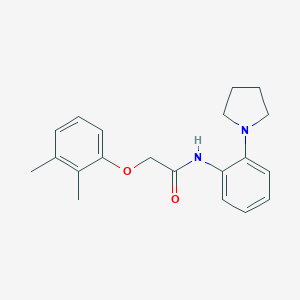![molecular formula C16H14N2OS B243847 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B243847.png)
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide, also known as BTA-1, is a chemical compound that has been widely studied for its potential therapeutic applications. BTA-1 belongs to the family of benzothiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In
Mecanismo De Acción
The exact mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide is not fully understood. However, it is believed to act by modulating the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide may increase the levels of acetylcholine and other neurotransmitters in the brain, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has been shown to possess several biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has also been shown to possess anti-inflammatory and anti-tumor effects. In addition, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has been found to protect against oxidative stress and neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has several advantages for lab experiments. It is a relatively stable and easy to synthesize compound. It is also readily available and affordable. However, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has several limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. In addition, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has not been extensively tested for its toxicity and safety profile.
Direcciones Futuras
There are several future directions for the study of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide. One potential direction is the investigation of its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Another potential direction is the study of its anti-tumor and anti-inflammatory effects. Further research is also needed to fully understand the mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide and its potential toxicity and safety profile.
Métodos De Síntesis
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide involves the reaction between 2-methyl-4-nitroaniline and 2-bromoacetophenone in the presence of sodium ethoxide. The resulting product is then reduced with iron powder to yield N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide. The purity of the compound can be further improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective effects. In addition, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has been found to modulate the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C16H14N2OS |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C16H14N2OS/c1-10-9-12(7-8-13(10)17-11(2)19)16-18-14-5-3-4-6-15(14)20-16/h3-9H,1-2H3,(H,17,19) |
Clave InChI |
BFAFHUBUWQAGOY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C |
SMILES canónico |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(butanoylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243764.png)
![5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide](/img/structure/B243765.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243768.png)
![4-cyano-2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243770.png)
![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243772.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3,5-dimethoxybenzamide](/img/structure/B243775.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide](/img/structure/B243777.png)
![2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243779.png)
![2,5-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243783.png)
![3-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243784.png)
![Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B243786.png)
![N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea](/img/structure/B243787.png)
![N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B243789.png)